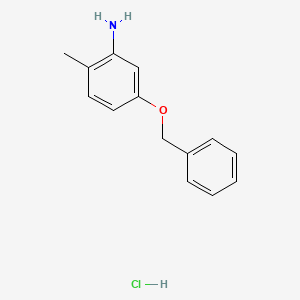

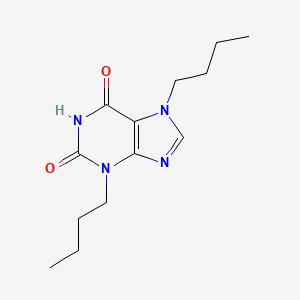

![molecular formula C11H13NO2S B2415291 6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane CAS No. 141336-05-2](/img/structure/B2415291.png)

6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane is a type of bicyclic compound . Bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . They are playing an increasingly important role, while being still underexplored from a synthetic accessibility point of view .

Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes has been achieved through various methods . An efficient and modular approach towards new 1,2-disubstituted bicyclo[3.1.0]hexane modules has been disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, giving access to important building blocks for medicinal chemistry .Scientific Research Applications

Medicinal Chemistry Research

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH), a derivative of 6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane, is a crucial component in several antiviral medications . It has been used in the synthesis of drugs like boceprevir and pf-07321332 .

Efficient Synthesis

To enable more efficient synthesis of 6,6-DMABH, scientists have developed an innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . This method achieves gram-scale synthesis of 6,6-DMABH from 3-methyl-2-butenol in seven distinct steps, resulting in a total yield of 28% .

Catalytic Routes to Derivatives

Metal-catalyzed cyclization of 1,5- and 1,6-enynes is one of the most popular methods for constructing the 3-azabicyclo[3.1.0]hexane skeleton . These cyclizations provide the formation of both rings simultaneously in a single reaction and utilize easily accessible starting materials .

Antiviral Inhibitors

Derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide have been virtually designed as potential antiviral inhibitors against SARS-CoV-2 .

Drug Design

The 3-azabicyclo[3.1.0]hexane fragment is often present in various natural and synthetic biologically active compounds . It is used in the design of complex organic molecules for the development of new rational approaches to the synthesis of biologically active compounds .

Treatment of Various Diseases

The 3-azabicyclo[3.1.0]hexane fragment is used in the synthesis of drugs for the treatment of various diseases. For instance, it plays a key role in the production of boceprevir, a well-known protease inhibitor for the hepatitis C virus . Additionally, it plays a crucial role in the synthesis of pf-07321332, an oral medication used for the treatment of COVID-19 .

Future Directions

Bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . They are playing an increasingly important role in medicinal chemistry . Therefore, the development of new synthetic methods and the exploration of their biological activities could be potential future directions .

Mechanism of Action

Target of Action

The primary targets of 6-(Benzenesulfonyl)-6-azabicyclo[31Similar compounds have been reported to interact with various receptors, such as the mu opioid receptor .

Biochemical Pathways

The biochemical pathways affected by 6-(Benzenesulfonyl)-6-azabicyclo[31It’s known that similar compounds can affect various biochemical pathways, leading to downstream effects .

Result of Action

The molecular and cellular effects of 6-(Benzenesulfonyl)-6-azabicyclo[31Similar compounds have been reported to have significant effects at the molecular and cellular levels .

properties

IUPAC Name |

6-(benzenesulfonyl)-6-azabicyclo[3.1.0]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c13-15(14,9-5-2-1-3-6-9)12-10-7-4-8-11(10)12/h1-3,5-6,10-11H,4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPXYAMAGDPPHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)N2S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2415214.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2415215.png)

![4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2415220.png)

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2415223.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2415225.png)

![5-Methylsulfonyl-1-oxaspiro[2.3]hexane](/img/structure/B2415229.png)